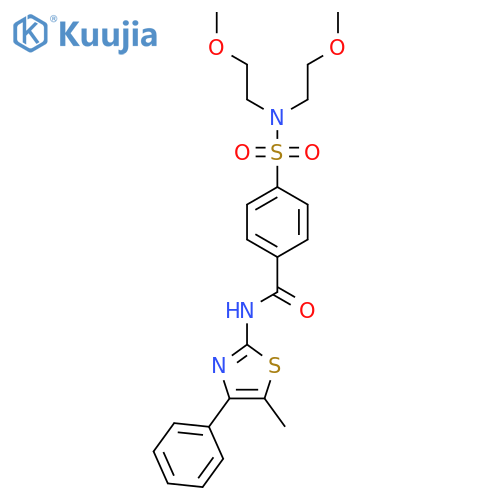Cas no 391221-20-8 (4-bis(2-methoxyethyl)sulfamoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide)

391221-20-8 structure
商品名:4-bis(2-methoxyethyl)sulfamoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
4-bis(2-methoxyethyl)sulfamoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- 4-bis(2-methoxyethyl)sulfamoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
- 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-methyl-4-phenylthiazol-2-yl)benzamide
- 391221-20-8
- AKOS024574533
- F0147-0119
- 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
-
- インチ: 1S/C23H27N3O5S2/c1-17-21(18-7-5-4-6-8-18)24-23(32-17)25-22(27)19-9-11-20(12-10-19)33(28,29)26(13-15-30-2)14-16-31-3/h4-12H,13-16H2,1-3H3,(H,24,25,27)
- InChIKey: KXSXKYJXWQAVEY-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C(NC2=NC(C3C=CC=CC=3)=C(C)S2)=O)=CC=1)(N(CCOC)CCOC)(=O)=O
計算された属性
- せいみつぶんしりょう: 489.13921332g/mol
- どういたいしつりょう: 489.13921332g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 33
- 回転可能化学結合数: 11
- 複雑さ: 695
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 134Ų
- 疎水性パラメータ計算基準値(XlogP): 3
4-bis(2-methoxyethyl)sulfamoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0147-0119-5μmol |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
391221-20-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0147-0119-1mg |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
391221-20-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0147-0119-75mg |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
391221-20-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F0147-0119-20mg |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
391221-20-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F0147-0119-100mg |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
391221-20-8 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F0147-0119-10mg |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
391221-20-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0147-0119-5mg |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
391221-20-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0147-0119-50mg |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
391221-20-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F0147-0119-40mg |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
391221-20-8 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F0147-0119-10μmol |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
391221-20-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
4-bis(2-methoxyethyl)sulfamoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide 関連文献
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
391221-20-8 (4-bis(2-methoxyethyl)sulfamoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide) 関連製品
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
